molecular formula C8H10N2O B8456057 1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-propenyl)- CAS No. 25832-37-5

1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-propenyl)-

Cat. No.: B8456057
CAS No.: 25832-37-5
M. Wt: 150.18 g/mol
InChI Key: MZAGQZCMDFRCTH-UHFFFAOYSA-N
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Description

1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-propenyl)- is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 3,5-dimethyl-1-(1-oxo-2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

25832-37-5

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C8H10N2O/c1-4-8(11)10-7(3)5-6(2)9-10/h4-5H,1H2,2-3H3

InChI Key

MZAGQZCMDFRCTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-acrylyl-3,5-dimethyl pyrazole was prepared by reacting 3,5-dimethylpyrazole with acrylyl chloride in the presence of triethylamine. 19.2 grams (0.2 mole) of 3,5-dimethylpyrazole and 20.2 grams (0.2 mole) of triethylamine were dissolved in 125 milliliters of benzene and the solution put into a dropping funnel. The acrylyl chloride, 18.1 grams (0.2 mole) was dissolved in 25 milliliters of benzene and this solution put into a flask equipped for stirring and cooled to 10°C. The pyrazole solution was then added to the acrylyl chloride solution over a period of 45 minutes with constant stirring. Temperature of the reaction mix was held at 8° to 15°C. throughout the addition. Following the addition, the reaction mix was allowed to warm to room temperature and let stand for 4 hours. The mix was then filtered to remove triethylamine-hydrochloric acid salt which was formed in the reaction. The filtrate was heated to evaporate off volatiles, leaving 24.5 grams of an amber-colored liquid residue. The residue was then cooled to about 0°C. and 12.1 grams of a white crystalline precipitate was filtered out. After standing 16 hours at about 0°C., 2.5 more grams of crystalline solid was filtered out. The solids were combined and twice recrystallized from a solution of 18 milliliters of methanol and 2 milliliters of water to yield 9.4 grams of a crystalline solid having a melting point of 36°-37°C. The nuclear magnetic resonance (NMR) spectra of the solid conformed with that of the expected product.
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